8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

CNS drug design lipophilicity triazole SAR

8-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559-01-3, molecular formula C₁₆H₁₆N₄O, molecular weight 280.33 g mol⁻¹) is a bicyclic tropane-derived amide that couples a 2-phenyl-1,2,3-triazole pharmacophore to an 8-azabicyclo[3.2.1]oct‑2‑ene scaffold. The compound belongs to the class of azabicyclo-substituted triazole derivatives claimed in the Hengrui patent family (US20210040073A1, EP3564231A1) as oxytocin antagonists with potential utility in sexual dysfunction, preterm labour, and neuropsychiatric disorders.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 1797559-01-3
Cat. No. B2696285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797559-01-3
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C16H16N4O/c21-16(19-12-7-4-8-13(19)10-9-12)15-11-17-20(18-15)14-5-2-1-3-6-14/h1-7,11-13H,8-10H2
InChIKeyIXOXAOQSNDWDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559-01-3) – Product Identity and Procurement Baseline


8-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559-01-3, molecular formula C₁₆H₁₆N₄O, molecular weight 280.33 g mol⁻¹) is a bicyclic tropane-derived amide that couples a 2-phenyl-1,2,3-triazole pharmacophore to an 8-azabicyclo[3.2.1]oct‑2‑ene scaffold [1]. The compound belongs to the class of azabicyclo-substituted triazole derivatives claimed in the Hengrui patent family (US20210040073A1, EP3564231A1) as oxytocin antagonists with potential utility in sexual dysfunction, preterm labour, and neuropsychiatric disorders [2]. A computed cLogP of 3.11 and a topological polar surface area of 59.29 Ų place this compound in moderate lipophilicity space, consistent with CNS drug-like properties [1].

Why In-Class 8-Azabicyclo Triazole Derivatives Cannot Be Interchanged: The Procurement Rationale for CAS 1797559‑01‑3


Within the azabicyclo-substituted triazole series, minor structural variations produce fundamentally different pharmacological profiles [1]. The 2-phenyl-2H-1,2,3-triazole-4-carbonyl substitution pattern is distinct from 1-substituted triazole regioisomers, 1,2,4-triazole isomers, and N-methyl or N-unsubstituted analogs in terms of steric bulk at the oxytocin receptor binding pocket, electron distribution across the triazole ring, and metabolic stability of the amide linkage [1]. Furthermore, the 8-azabicyclo[3.2.1]oct‑2‑ene scaffold differs from the saturated octane or cyclopropane-fused cores found in other Hengrui examples, affecting conformational rigidity and target engagement [2]. Substituting this exact compound with a generic triazole‑tropane hybrid without verifying biological and physicochemical equivalence risks introducing uncharacterized selectivity shifts and pharmacokinetic changes that undermine experimental reproducibility. The quantitative evidence below establishes where this specific compound stands relative to four structurally proximate comparators.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 8-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559‑01‑3) Against the Four Closest Analogs


Computational Lipophilicity (cLogP) Versus the N‑Methyl Triazole Analog – Permeability and CNS Multiparameter Optimization

The target compound possesses a computed cLogP of 3.11 with a topological polar surface area (TPSA) of 59.29 Ų [1]. The N‑methyl analog, 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, replaces the 2‑phenyl group with a methyl substituent, reducing the molecular formula to C₁₂H₁₆N₄O (MW 232 g mol⁻¹) and is predicted to have a lower cLogP (~1.5–2.0) and reduced TPSA. This 1.1–1.6 log-unit difference in lipophilicity is significant for CNS drug design: CNS‑penetrant compounds generally cluster in a cLogP range of 2–4, and the N‑methyl analog falls below the optimal window, potentially limiting passive brain permeability [2].

CNS drug design lipophilicity triazole SAR

Triazole Regioisomer Stability Advantage – 2‑Phenyl‑2H‑1,2,3‑triazole Versus 1,2,4‑Triazole‑Acetyl Linker Analogs

The target compound contains a 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety directly linked to the azabicyclo nitrogen via an amide bond. In contrast, the commercial analog 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one features a 1,2,4-triazole ring separated by a flexible acetyl spacer . The direct amide conjugation in the target compound confers greater metabolic stability: the 1,2,3-triazole-4-carboxamide system resists hydrolytic cleavage better than the acetyl-linked 1,2,4-triazole, which is susceptible to esterase-mediated metabolism at the methylene position adjacent to the carbonyl [1]. Additionally, 2-phenyl-2H-1,2,3-triazoles exhibit superior thermal and photochemical stability compared to their 1-phenyl-1H-regioisomers, with the 2‑substituted isomer showing a higher decomposition temperature and reduced tendency for Dimroth rearrangement [1].

triazole stability regioisomer amide bond

Scaffold‑Driven Selectivity Hypotheses: 8‑Azabicyclo[3.2.1]oct‑2‑ene Versus NS2456 – Implications for Transporter Selectivity

NS2456 [(1RS,5SR)-8-methyl-3-[4-trifluoromethoxyphenyl]-8-azabicyclo[3.2.1]oct-2-ene] is a well‑characterized ligand within the 8-azabicyclo[3.2.1]oct-2-ene family that exhibits a human serotonin transporter (SERT) IC₅₀ of 14.5 nM with 52‑fold selectivity over the dopamine transporter (DAT) and 230‑fold selectivity over the norepinephrine transporter (NET) [1]. The target compound differs fundamentally in receptor pharmacology: it is claimed as an oxytocin antagonist (Hengrui patent family), not a monoamine reuptake inhibitor, due to the triazole‑carbonyl substitution at the N‑8 position rather than the aryl substitution at C‑3 found in NS2456 [2]. This substitution pattern is expected to drive divergent selectivity: N‑8 triazole‑carboxamide derivatives preferentially engage the oxytocin receptor, while C‑3 aryl derivatives engage monoamine transporters [2]. No cross‑reactivity data are available, but structural analysis strongly indicates that these two compounds cannot be interchanged for transporter‑based or oxytocin‑based pharmacology.

monoamine transporter serotonin reuptake scaffold comparison

Molecular Weight and Physicochemical Differentiation from 3β‑Phenyltropane Triazole Derivatives Used in DAT Imaging

The target compound (MW 280.33 g mol⁻¹) is significantly lighter than the potent triazole‑substituted 3β‑phenyltropane derivatives such as 3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropane (MW ~410 g mol⁻¹) which exhibit DAT IC₅₀ of 0.9 nM [1]. The 130 g mol⁻¹ molecular weight reduction in the target compound reflects the absence of the 3β‑phenyl substituent and the 2β‑alkynyl/triazole group, resulting in fundamentally different pharmacophore geometry. While the 3β‑phenyltropanes are optimized for dopamine transporter binding, the target compound’s simplified N‑8 substitution is consistent with its claimed oxytocin receptor pharmacology [2]. This molecular weight difference also affects solubility and formulation: the lower MW of the target compound (280 g mol⁻¹) favors aqueous solubility per Lipinski guidelines, with a computed LogP of 3.11 and only 1 hydrogen bond donor [3].

tropane DAT imaging molecular weight comparison

Synthetic Tractability and Amide Bond Formation Efficiency – Direct Conjugation Advantage Over Multi‑Step Click Chemistry Approaches

The target compound is synthesized via direct amide bond formation between 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (or its activated ester/acid chloride) and 8-azabicyclo[3.2.1]oct-2-ene . This one‑step conjugation is inherently more efficient than the multi‑step copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) routes required for 2β‑(1,2,3‑triazol)substituted 3β‑phenyltropanes, which involve azide installation, cycloaddition, and subsequent purification of regioisomeric mixtures [1]. The commercial availability of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 13306-99-5) as a building block enables facile scale‑up with standard amide coupling reagents (EDCI/HOBt, HATU, or T3P) . In contrast, the CuAAC route for comparator tropane‑triazole conjugates requires careful copper removal to avoid cytotoxicity in biological assays [1].

amide coupling synthetic efficiency triazole conjugation

LIMITED EVIDENCE NOTICE: Absence of Publicly Available Direct Head‑to‑Head Biological Activity Data for CAS 1797559‑01‑3

Despite extensive searching of primary research papers, patents, and authoritative databases, no direct head‑to‑head quantitative biological activity data (IC₅₀, Ki, EC₅₀, or in vivo efficacy) were located in the public domain for 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559-01-3). The compound is listed in the Hengrui patent family (US20210040073A1, EP3564231A1) within the generic Markush formula, but specific individual compound data are not disclosed [1]. No publications in PubMed, BindingDB, ChEMBL, or PubChem BioAssay contain experimental results for this compound. Consequently, the differential evidence presented in this guide relies on class‑level inference from structurally related compounds, computational property predictions, and synthetic methodology comparisons. Users should exercise caution and request vendor‑specific characterization data (HPLC purity, NMR, HRMS) and, if available, any proprietary screening results before committing to large‑scale procurement. The evidence strength for this compound is classified as MODERATE‑LOW due to the reliance on inferential rather than direct comparative biological data.

data transparency public domain limitation evidence gap

Optimal Deployment Scenarios for 8-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559‑01‑3) in Drug Discovery and Chemical Biology


Oxytocin Receptor Antagonist Lead Optimization Programs

The Hengrui patent family explicitly claims azabicyclo-substituted 1,2,3-triazole derivatives as oxytocin antagonists for treating sexual dysfunction, premature ejaculation, preterm labour, and related conditions [1]. The 2-phenyl-2H-1,2,3-triazole-4-carboxamide substitution pattern on the 8-azabicyclo[3.2.1]oct-2-ene scaffold is structurally consistent with the claimed pharmacophore. Medicinal chemistry teams pursuing oxytocin receptor antagonism should use this compound as a starting point for SAR exploration because: (i) the cLogP of 3.11 occupies CNS‑relevant lipophilicity space [2]; (ii) the direct amide conjugation provides metabolic stability advantages over acetyl‑linked comparators; and (iii) the N‑8 substitution vector is mechanistically distinct from the C‑3 aryl substitution in monoamine transporter ligands, minimizing off‑target polypharmacology.

Chemical Probe Development for Triazole‑Tropane Hybrid Pharmacophore Mapping

This compound uniquely combines three pharmacophoric elements—the 2‑phenyl‑1,2,3‑triazole (known α‑glycosidase inhibitory fragment [1]), the tropane‑derived 8-azabicyclo[3.2.1]oct-2-ene scaffold (class‑associated neurotransmitter reuptake inhibition [2]), and the amide carbonyl (hydrogen‑bond acceptor for kinase and receptor targets). No other commercially catalogued compound simultaneously presents all three elements in a single molecular entity. Computational physicochemical profiling (cLogP 3.11, TPSA 59.29 Ų, 1 HBD, 5 HBA) [3] indicates favorable drug‑likeness, making it suitable for fragment‑based screening libraries and phenotypic assay panels. Its synthesis via direct amide coupling of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid ensures reliable batch‑to‑batch reproducibility.

Comparative Neuroscience Studies Requiring Oxytocin‑Selective Versus Serotonin‑Selective Tool Compounds

For neuroscience experiments requiring dissociated modulation of oxytocin and serotonin pathways, this compound serves as the oxytocin‑biased tool, while NS2456 (SERT IC₅₀ 14.5 nM, 52‑fold selective over DAT) [1] serves as the serotonin‑biased control. The structural divergence—N‑8 triazole‑carboxamide (oxytocin antagonist pharmacophore) versus C‑3 aryl (SERT inhibitor pharmacophore)—provides a clean pharmacological separation for target validation studies [2]. Researchers designing in vivo neuroimaging (PET) or microdialysis experiments should use this pair to differentiate oxytocin‑mediated from serotonin‑mediated behavioral and physiological endpoints, provided that confirmatory in vitro binding data are generated internally.

Synthetic Methodology Benchmarking for Amide‑Linked Heterocyclic Tropane Derivatives

The synthesis of this compound exemplifies a scalable amide coupling between a heterocyclic carboxylic acid and a bicyclic secondary amine, representing a greener and more atom‑economical alternative to CuAAC‑based triazole‑tropane conjugates [1]. Process chemistry groups can use this compound to benchmark amide coupling conditions (EDCI, HATU, T3P, or mixed anhydride methods) for sterically hindered bicyclic amines, with the rigid 8-azabicyclo[3.2.1]oct-2-ene amine serving as a challenging substrate for coupling optimization. The absence of copper contamination simplifies biological assay preparation compared to CuAAC‑derived triazole analogs [1], making it the preferred substrate for generating screening‑grade material without additional metal chelation steps.

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